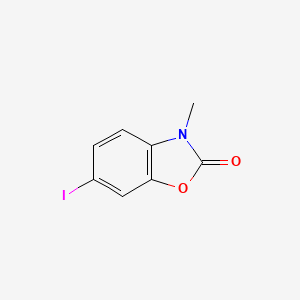

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

6-iodo-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFBOGMGPBWGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 3-Methyl-2,3-dihydro-1,3-benzoxazol-2-one

The most common and well-documented method for preparing 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is the electrophilic iodination of the precursor compound 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This reaction typically proceeds as follows:

- Reagents: Iodine (I2) or iodine monochloride (ICl) as the iodinating agent.

- Oxidizing agents: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the electrophilic substitution.

- Solvents: Organic solvents such as acetonitrile (CH3CN), dichloromethane (CH2Cl2), or acetic acid.

- Temperature: Room temperature to mild heating (20–80 °C), depending on the reagent system.

- Reaction time: Several hours, optimized to maximize yield and minimize side reactions.

This iodination selectively introduces the iodine atom at the 6-position of the benzoxazolone ring due to electronic and steric factors inherent in the substrate.

Reaction Mechanism

The electrophilic aromatic substitution mechanism involves the generation of an electrophilic iodine species (I+), which attacks the activated aromatic ring of the 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, preferentially at the 6-position. The presence of the methyl group at position 3 and the lactam structure influences regioselectivity.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound is less documented but would likely involve:

- Optimization of stoichiometry to avoid over-iodination or di-iodinated byproducts.

- Use of continuous flow reactors to improve reaction control, heat management, and reproducibility.

- Purification techniques such as recrystallization (ethanol/water mixtures) or chromatographic methods (silica gel column chromatography with hexane/ethyl acetate mixtures) to achieve high purity (>95%).

- Storage conditions to maintain stability, as the compound is sensitive to light and moisture due to the labile C–I bond.

Analytical Characterization and Yield Optimization

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and methyl group presence.

- Infrared (IR) Spectroscopy: Characteristic carbonyl stretch (~1750 cm⁻¹) and C–I bond vibrations.

- Mass Spectrometry (MS): Confirms molecular weight (~275.04 g/mol).

- Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive structural confirmation, including bond lengths (C–I ~2.09 Å) and dihedral angles.

Yield and Purity Data

| Parameter | Typical Value |

|---|---|

| Reaction Yield | 70–90% (optimized conditions) |

| Purity (HPLC or GC) | ≥95% |

| Melting Point | 184–186 °C |

| Molecular Weight | 275.04 g/mol |

Reaction Variations and Alternative Methods

While direct iodination is the primary method, alternative approaches include:

- Use of iodine monochloride (ICl): Provides regioselective iodination under milder conditions.

- Oxidative iodination: Using iodine with oxidants like H2O2 in aqueous or mixed solvents.

- Catalyst-assisted iodination: Emerging methods use nanocatalysts or solid acid catalysts to improve efficiency and environmental friendliness, though specific reports on this compound are limited.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic iodination | I2 or ICl, H2O2 or NaOCl, CH3CN or CH2Cl2, RT to 80 °C | High regioselectivity, straightforward | Requires careful control to avoid over-iodination |

| Oxidative iodination | I2 + oxidants (H2O2), aqueous/organic solvent | Mild conditions, eco-friendly potential | Limited reports on scale-up |

| Catalyst-assisted iodination | Nanocatalysts or solid acids (experimental) | Potential for green chemistry | Not yet widely applied to this compound |

| Purification | Recrystallization, chromatography | High purity (>95%) achievable | Additional processing steps |

This detailed overview synthesizes diverse research findings and practical considerations for the preparation of 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, providing a comprehensive guide for researchers and industrial chemists engaged in its synthesis. The primary method remains electrophilic iodination of the methyl-substituted benzoxazolone, with ongoing research into catalytic and greener alternatives.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, while oxidation with potassium permanganate could produce 6-iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one-4-carboxylic acid.

Scientific Research Applications

Chemistry

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications through nucleophilic substitution, oxidation, and reduction reactions. These modifications can lead to the development of new materials with specialized properties.

Biology

In biological research, this compound is significant due to its ability to interact with enzymes and proteins. It has been studied for its potential role in enzyme inhibition and protein-ligand interactions. The presence of the iodine atom enhances its electrophilic character, making it a candidate for studying cellular signaling pathways and enzyme activity modulation .

Case Study: Enzyme Inhibition

Research on similar compounds has demonstrated their ability to inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance, a derivative exhibited an IC₅₀ value of 0.34 μM against CYP3A4, indicating potential interactions that could affect pharmacokinetics in drug development.

Industrial Applications

In the industrial sector, 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is utilized as an intermediate in the production of specialty chemicals. Its applications extend to the synthesis of dyes and pigments due to its stable chemical properties and ability to form various derivatives .

Fluorescent Properties

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has been identified as a promising fluorescent dye for real-time PCR applications due to its stability and compatibility with PCR processes. This property makes it particularly useful in molecular biology for detecting nucleic acids efficiently.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The iodine atom and the benzoxazole ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways by binding to key receptors or enzymes involved in these processes.

Comparison with Similar Compounds

Comparison with Similar Benzoxazolone Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzoxazolones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzoxazolone Derivatives

Pharmacological and Physicochemical Properties

Stability and Reactivity

- Iodo-substituted compound : The C–I bond is weaker than C–Cl or C–Br, making it more reactive in cross-coupling reactions but less stable under light or heat .

- Methoxy-substituted compound : The electron-donating OCH₃ group enhances aromatic stability but reduces electrophilicity at C6 .

- Dual-halogenated analogs : Bromine and chlorine substituents increase molecular weight and steric hindrance, affecting binding kinetics .

Research and Development Insights

- 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Limited commercial availability suggests niche research applications, such as in positron emission tomography (PET) tracer development via isotopic substitution (e.g., ¹²⁴I/¹²³I) .

- Chlorzoxazone : A benchmark for muscle relaxants; its success underscores the importance of halogen placement for bioactivity .

- 6-Benzoyl derivatives: Modified carbonyl groups at C6 improve selectivity for cannabinoid receptors, highlighting the scaffold’s versatility .

Biological Activity

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazolone family, characterized by its unique structure which includes an iodine atom and a methyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C₈H₆INO₂

- Molecular Weight : 275.04 g/mol

- Melting Point : 184–186 °C

- Purity : Typically ≥95% .

The biological activity of 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is largely attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and potentially inhibit enzyme activity. This compound may also modulate cellular signaling pathways by binding to key receptors or enzymes .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been explored extensively. In studies involving model bacterial strains such as Bacillus subtilis and Escherichia coli, certain derivatives demonstrated inhibitory effects. While specific data for 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one are not yet available, its structural characteristics imply it may possess similar antimicrobial activities .

Fluorescent Properties

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has been identified as a promising fluorescent dye for real-time PCR applications. Its stability and lack of inhibition in PCR processes make it a suitable alternative to traditional fluorescent dyes like SYBR Green I. This property is particularly useful in molecular biology for detecting nucleic acids .

Study on Enzyme Inhibition

In a study examining the inhibition of cytochrome P450 enzymes (CYPs), compounds similar to 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one showed varying degrees of inhibition. Notably, one compound exhibited an IC₅₀ value of 0.34 μM against CYP3A4, indicating potential for significant drug-drug interactions .

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis among various benzoxazole derivatives revealed that electron-donating substituents enhance biological activity. Compounds with similar structural features to 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one could be expected to follow this trend due to their electronic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Iodo-1,3-benzoxazol-2(3H)-one | C₇H₄INO₂ | Lacks methyl group; different biological activity |

| 5-Iodo-2-methylbenzoxazole | C₉H₈INO | Different substitution pattern; less stable |

| Benzoxazole | C₇H₅NO | No halogen substituent; lower reactivity |

| 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C₈H₆INO₂ | Unique iodine placement and methyl group enhance activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves iodination of a pre-functionalized benzoxazolone scaffold. For example, electrophilic iodination using iodine monochloride (ICl) in acetic acid at 60–80°C achieves regioselectivity at the 6-position. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product. Yield optimization requires precise control of stoichiometry, temperature, and reaction time, as excess iodine can lead to di-iodinated byproducts .

Q. How is the molecular structure of 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–I bond ~2.09 Å) and dihedral angles between the benzoxazolone ring and iodinated substituent. Complementary techniques like H/C NMR and FT-IR validate functional groups (e.g., C=O stretch at ~1750 cm) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound is light- and moisture-sensitive due to the labile C–I bond. Storage under inert gas (argon) at −20°C in amber vials is recommended. Thermal degradation studies (TGA/DSC) show decomposition above 150°C. Solvent compatibility: stable in DMSO and DMF but prone to hydrolysis in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic environment of the iodinated benzoxazolone scaffold influence its reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Density Functional Theory (DFT) calculations reveal that the electron-withdrawing benzoxazolone ring lowers the LUMO energy, enhancing oxidative addition with Pd(0). Experimental validation using F NMR (for fluorinated analogs) tracks reaction intermediates .

Q. What computational methods are employed to predict the pharmacological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity to target proteins (e.g., kinases or GPCRs). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the carbonyl group). ADMET predictions (SwissADME) evaluate bioavailability and toxicity risks .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., H resonance at δ 7.2 vs. 7.4 ppm) may arise from solvent effects (CDCl vs. DMSO-d) or tautomerism. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarify assignments. Cross-referencing with SC-XRD data ensures consistency .

Q. What strategies mitigate isomer formation during functionalization of the benzoxazolone core?

- Methodological Answer : Steric hindrance from the 3-methyl group directs electrophilic substitution to the 6-position. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if asymmetric synthesis is attempted. Kinetic vs. thermodynamic control is studied via time-resolved H NMR to optimize regioselectivity .

Safety and Best Practices

Q. What safety protocols are essential for handling iodine-containing benzoxazolones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.